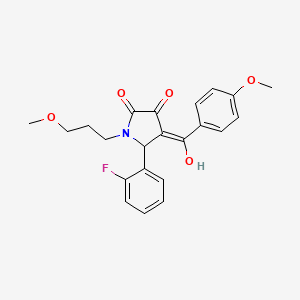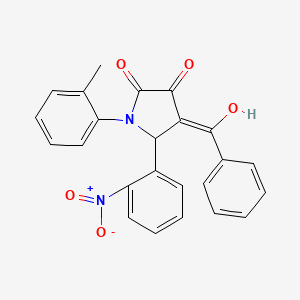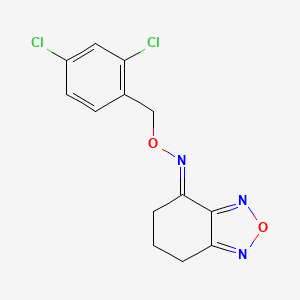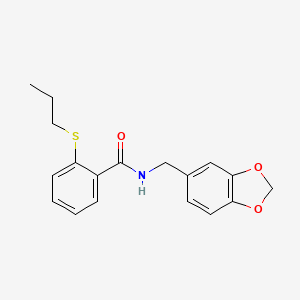![molecular formula C21H20BrN3O4 B5457644 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5457644.png)
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule that belongs to the class of vinylbenzamide derivatives. This compound has shown potential to be used in various scientific research studies, especially in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and inflammatory cells. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and inflammatory cells. It has also been shown to have antibacterial properties and can inhibit the growth of certain bacterial strains. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in lab experiments is its potential to be used in various scientific research studies. It has shown promising results in inhibiting the growth of cancer cells, inflammatory cells, and bacterial strains. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain research studies.
Direcciones Futuras
There are several future directions for the research of 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One of the future directions is to study its potential to be used in the treatment of cancer. Further studies can be conducted to determine its efficacy in inhibiting the growth of various cancer cell lines and to identify its mechanism of action. Another future direction is to study its potential to be used in the treatment of inflammatory diseases. Further studies can be conducted to determine its efficacy in inhibiting the production of inflammatory cytokines and to identify its mechanism of action. Additionally, further studies can be conducted to identify its potential to be used as an antibacterial agent and to determine its mechanism of action against bacterial strains.
Métodos De Síntesis
The synthesis of 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps. The starting material for the synthesis is 4-nitrobenzaldehyde, which is reacted with piperidine and acetic anhydride to form an intermediate. This intermediate is then reacted with 3-bromobenzoyl chloride to obtain the final product, 3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. The synthesis method has been optimized to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has shown potential to be used in various scientific research studies. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential to be used in the treatment of inflammatory diseases. Additionally, this compound has been studied for its antibacterial properties and has shown potential to be used as an antibacterial agent.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-1-(4-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4/c22-17-6-4-5-16(14-17)20(26)23-19(21(27)24-11-2-1-3-12-24)13-15-7-9-18(10-8-15)25(28)29/h4-10,13-14H,1-3,11-12H2,(H,23,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMOQLKGSTHST-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-butoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457562.png)

![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5457574.png)
![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5457580.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B5457590.png)


![N-ethyl-N',N'-dimethyl-N-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5457607.png)
![2-({6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5457620.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5457624.png)
![9-methyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5457649.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5457657.png)

![6-ethyl-2-methyl-N-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5457685.png)